Dioctyl succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

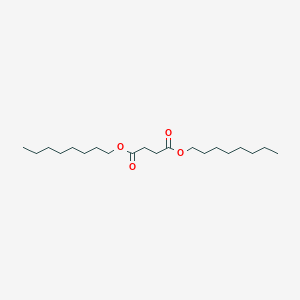

2D Structure

Properties

IUPAC Name |

dioctyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWABLUYIOFEZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932451 | |

| Record name | Dioctyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14491-66-8 | |

| Record name | Dioctyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14491-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicapryl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014491668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAPRYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XD1ZF2M1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Dioctyl Succinate: Synthetic Methodologies and Chemical Transformations

Conventional Esterification Routes for Dioctyl Succinate (B1194679) Synthesis

The primary conventional method for synthesizing dioctyl succinate is the direct esterification of succinic acid with n-octanol. This process typically involves heating the reactants in the presence of a catalyst and often utilizes an azeotropic agent to remove the water formed during the reaction, thereby driving the equilibrium towards the product side.

A variety of catalysts have been investigated to facilitate the esterification of succinic acid with octanol (B41247), ranging from homogeneous to heterogeneous systems. The choice of catalyst significantly impacts the reaction rate, yield, and process conditions.

Phosphotungstic acid has been demonstrated as an effective and environmentally friendly catalyst for this synthesis. syxbsyjg.com In one study, it was used with toluene (B28343) as an azeotropic agent to achieve high conversion rates. syxbsyjg.comresearchgate.net Other notable catalysts screened for the biphasic esterification of aqueous succinic acid solutions with 1-octanol (B28484) include dodecylbenzene (B1670861) sulfonic acid (DBSA) and Nafion NR-50. researchgate.netresearchgate.net Among these, DBSA was identified as a particularly attractive option due to its high activity and lower cost. researchgate.netresearchgate.net The catalytic activities of these systems are influenced by factors such as pH and temperature. researchgate.netresearchgate.net

Comparison of Catalytic Systems for this compound Synthesis

| Catalyst | Type | Key Findings | Reference |

|---|---|---|---|

| Phosphotungstic Acid | Homogeneous/Heteropoly Acid | Achieved 99.27% esterification rate under optimized conditions. | syxbsyjg.comresearchgate.net |

| Dodecylbenzene Sulfonic Acid (DBSA) | Homogeneous | Found to be the most active and cost-effective option in a screening study; achieved conversions up to 93% from fermentation broths. | researchgate.netresearchgate.net |

| Nafion NR-50 | Heterogeneous (Solid Acid) | Identified as an attractive catalyst, achieving 70% conversion from fermentation broths. Reaction rates increased by a factor of 2.3 after optimization. | researchgate.netresearchgate.net |

The efficiency of this compound production is heavily dependent on the optimization of reaction parameters. Key factors influencing the reaction kinetics include the molar ratio of alcohol to acid, the amount of catalyst, the quantity of azeotropic agent, and the reaction time and temperature. syxbsyjg.comresearchgate.net

A detailed study on the synthesis using phosphotungstic acid as a catalyst established an apparent kinetics model for the esterification process. syxbsyjg.comresearchgate.net Through systematic investigation, optimal reaction conditions were determined to maximize the yield. The study found that the reaction rate increased with higher temperatures and showed a linear relationship with the amount of catalyst used. researchgate.net

Optimized Conditions for this compound Synthesis (Phosphotungstic Acid Catalyst)

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (n-octanol to succinic acid) | 3.1:1 |

| Catalyst Amount (% by mass of acid) | 1.2% |

| Azeotropic Agent (Toluene, % by mass of acid) | 70% |

| Reaction Time | 3 hours |

| Resulting Esterification Rate | 99.27% |

Data sourced from Zheng et al., 2010. syxbsyjg.comresearchgate.net

Biocatalytic Pathways for this compound Production

Biocatalysis presents a green alternative to conventional chemical synthesis, utilizing enzymes to catalyze reactions under milder conditions. This approach can reduce energy consumption and the formation of byproducts.

The use of lipases for the esterification of succinic acid has been a key area of research. researchgate.net Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has been identified as a particularly suitable and successful biocatalyst for producing succinate esters, including this compound. researchgate.netresearchgate.net In a comparative study, Novozym 435 was among the most attractive catalysts for the biphasic esterification of aqueous succinic acid with 1-octanol. researchgate.net Optimization of the reaction conditions using a Response Surface Methodology led to a 1.3-fold increase in the reaction rate for Novozym 435, achieving a 70% conversion from real fermentation broths. researchgate.net The thermodynamic equilibrium of enzymatic esterification is significantly influenced by the activity coefficients of the reactants, with water content being a critical parameter affecting both enzyme activity and the apparent equilibrium constant. nih.gov

The effectiveness of biocatalytic processes hinges on the design and stability of the enzyme used. Novozym 435's efficacy stems from its immobilization on an acrylic resin, which enhances its stability and facilitates its separation from the reaction mixture. nih.gov The development of biocatalysts through methods like directed evolution aims to improve traits such as thermostability, activity, and tolerance to organic solvents, making them more suitable for industrial applications. nih.gov While specific data on the recyclability of biocatalysts for this compound synthesis is not extensively detailed, the use of immobilized enzymes like Novozym 435 is inherently designed to allow for catalyst recovery and reuse, a crucial factor for the economic viability of enzymatic processes. syxbsyjg.comresearchgate.net The chemical recycling of biopolyesters like poly(butylene succinate) back to their monomers, such as succinic acid, highlights a potential synergy where recycled monomers could serve as feedstocks for biocatalytic ester synthesis, contributing to a circular economy. rsc.orgresearchgate.net

Novel Synthetic Approaches for this compound and Related Succinate Esters

Research into novel synthetic methods aims to overcome the limitations of traditional processes, such as the use of corrosive homogeneous catalysts and the generation of waste. One promising area is the use of heterogeneous solid acid catalysts. Materials like H+-Zeoliteβ and sulfonated carbonaceous materials derived from starch ("Starbon") have shown significant catalytic activity in the esterification of succinic acid with various alcohols. researchgate.netresearchgate.net

For instance, H+-Zeoliteβ was effective in producing diphenyl succinate with a 96% yield. researchgate.net Similarly, sulfonated Starbon materials have been successfully used as heterogeneous catalysts for the esterification of succinic acid. researchgate.net These solid catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, simplifying downstream processing and minimizing waste. researchgate.net Another innovative approach involves the integration of fermentation and catalysis, where succinic acid produced in a fermentation broth is directly converted to its ester derivatives without extensive purification steps, potentially through reactive extraction. researchgate.netresearchgate.net

Dioctyl Succinate in Advanced Materials Science and Engineering

Polymer Plasticization with Dioctyl Succinate (B1194679)

Plasticizers are additives that increase the plasticity or fluidity of a material, primarily for polymers. nbinno.com Dioctyl succinate serves as an effective plasticizer, particularly for poly(vinyl chloride) (PVC), a polymer that in its pure form is rigid and brittle. mcgill.ca By incorporating DOS, the flexibility and processability of PVC can be significantly enhanced, making it a viable, more environmentally friendly substitute for phthalate-based plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di-n-octyl phthalate (DOP). researchgate.netmcgill.ca

The primary function of a plasticizer is to lower the glass transition temperature (Tg) of a polymer, which marks the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com This change is a key indicator of altered rheological properties. Research shows that this compound is highly effective in this regard.

Studies comparing various succinate esters as plasticizers for PVC found that those with longer alkyl chains, such as this compound (DOS) and dihexyl succinate (DHS), were particularly efficient. researchgate.net The glass transition temperatures of PVC plasticized with DOS and DHS were found to be significantly lower than that of PVC plasticized with the conventional di-n-octyl phthalate (DOP) at the same mass percentage. researchgate.net This reduction in Tg enhances the polymer chain mobility, which in turn lowers the melt viscosity and allows the material to be processed at lower temperatures. mdpi.comiupac.org

| Plasticizer | Polymer System | Effect on Glass Transition Temperature (Tg) | Reference |

|---|---|---|---|

| This compound (DOS) | Poly(vinyl chloride) (PVC) | Significantly lower Tg compared to DOP at the same concentration. | researchgate.net |

| Di-n-octyl Phthalate (DOP) | Poly(vinyl chloride) (PVC) | Serves as a benchmark for plasticizer performance. | researchgate.net |

In the case of this compound and PVC, a specific molecular interaction has been identified. Spectroscopic analysis reveals an interaction between the ester carbonyl (C=O) group of the this compound molecule and the PVC polymer chain. researchgate.netresearchgate.net This is evidenced by an average -5 cm⁻¹ shift in the carbonyl absorbance peak energy. researchgate.net This interaction suggests a form of hydrogen bonding between the carbonyl group of the plasticizer and the hydrogen on the chloroform (B151607) group (CHCl) of the PVC chain, which helps to effectively solvate the amorphous segments of the polymer. researchgate.net The plasticizer molecules essentially lubricate the polymer chains, allowing them to move past each other more easily.

The changes in rheological properties and molecular interactions brought about by this compound have a direct and significant impact on the processability and final performance of the polymer.

Processability: The reduction in glass transition temperature and melt viscosity makes the plasticized PVC easier to process. researchgate.netmdpi.com This translates to lower energy consumption during manufacturing steps like extrusion and molding, as the material can be shaped at lower temperatures. mdpi.com The processability of PVC compounds is strongly dependent on the compatibility and molecular structure of the plasticizer. researchgate.net

Performance: The inclusion of this compound imparts enhanced flexibility and ductility to the final product. Succinate-based plasticizers have been shown to yield materials with good mechanical properties. mdpi.com For example, PVC blends plasticized with succinates demonstrate a significant increase in elongation at break (up to 77% higher than DEHP-plasticized PVC) and a reduction in hardness by up to 43%, making the material softer and more pliable. mcgill.ca Furthermore, studies have shown that certain bio-based succinate plasticizers can offer excellent resistance to leaching or migration out of the polymer matrix, which is crucial for the long-term stability and performance of the material. mdpi.com

| Property | Impact of this compound Plasticization | Reference |

|---|---|---|

| Tensile Strength | Reduced by approximately 25% compared to DEHP blends, indicating increased flexibility. | mcgill.ca |

| Elongation at Break | Increased by up to 77% compared to DEHP blends, indicating enhanced ductility. | mcgill.ca |

| Hardness | Reduced by up to 43% compared to DEHP blends, resulting in a softer material. | mcgill.ca |

This compound as a Component in Novel Formulations

Beyond its primary role as a polymer plasticizer, this compound's chemical properties lend it to other specialized applications in industrial chemistry.

While the sulfonate derivative, dioctyl sodium sulfosuccinate (B1259242), is widely used as an emulsifier and additive in lubricants and greases, the direct application of this compound in lubricant formulations is not extensively documented in the literature. esteem-india.com The sulfonate is noted for its ability to stabilize lubricants and prevent separation.

This compound is recognized for its utility in specialized chemical synthesis and analysis. It is listed as a potential solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, a key analytical technique in organic chemistry. chemscene.com Its broad applicability extends to materials science and biochemistry. chemscene.com

It is important to distinguish this compound from its sulfonate derivative, dioctyl sodium sulfosuccinate (DOSS). DOSS is a powerful anionic surfactant and emulsifying agent used extensively in industrial cleaning solutions, polymerization processes, and as a solubilizer in food and beverage formulations. google.comtradekorea.comnih.gov

Degradable Polymer Composites Incorporating this compound Derivatives

The integration of this compound and its derivatives into degradable polymer composites represents a significant stride in the development of advanced materials with tailored properties and controlled lifecycles. These succinate-based compounds, primarily utilized as bio-based plasticizers, play a crucial role in modifying the mechanical, thermal, and degradation characteristics of biodegradable polymers such as Poly(lactic acid) (PLA) and Poly(butylene succinate) (PBS). By enhancing the flexibility and processability of these inherently brittle polymers, this compound derivatives contribute to the formulation of sustainable materials for a wide array of applications, from flexible packaging to biomedical devices.

Research in this area focuses on understanding the structure-property relationships between the succinate derivatives and the polymer matrix. The introduction of these plasticizers into the polymer matrix disrupts the intermolecular forces between polymer chains, thereby increasing segmental mobility. This leads to a reduction in the glass transition temperature (Tg), making the material less rigid and more ductile at ambient temperatures. The effectiveness of these derivatives is largely dependent on their compatibility with the polymer, their molecular weight, and their concentration within the composite.

While specific research focusing exclusively on this compound in degradable polymers is emerging, extensive studies on structurally similar plasticizers, such as dioctyl phthalate (DOP), provide valuable insights into the expected performance of succinate-based additives. The following data, derived from studies on PLLA/DOP composites, illustrates the typical effects of such plasticizers on the mechanical and thermal properties of a degradable polymer matrix. Due to the analogous chemical structures of this compound and dioctyl phthalate as diesters of short dicarboxylic acids with octanol (B41247), similar trends in property modification are anticipated.

Detailed Research Findings:

The incorporation of dioctyl esters as plasticizers in degradable polymer composites, such as those based on Poly(L-lactic acid) (PLLA), has been shown to significantly alter the material's properties. The plasticizing effect is evident through a decrease in tensile strength and an increase in elongation at break, indicating enhanced flexibility. For instance, the elongation at break of a PLLA composite containing 25% dioctyl phthalate (a close structural analog of this compound) was observed to be approximately 30 times greater than that of neat PLLA. scispace.com

From a thermal perspective, the addition of these plasticizers typically leads to a decrease in the glass transition temperature (Tg) of the polymer, which is a clear indicator of increased polymer chain mobility. Furthermore, studies have shown that plasticizers like DOP can influence the crystallization behavior of PLLA, in some cases accelerating the crystallization process. scispace.com The melt flow rate of the composites is also affected; while small amounts of the plasticizer might initially decrease the melt flow rate, higher concentrations generally lead to a significant increase, which can be beneficial for processing. scispace.com

Interactive Data Tables:

The following tables provide a summary of the typical effects of incorporating a dioctyl ester plasticizer on the mechanical and thermal properties of a degradable polymer, using data for PLLA plasticized with Dioctyl Phthalate (DOP) as a representative example.

Table 1: Mechanical Properties of PLLA/DOP Composites

| DOP Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 | 55.0 | 3.5 |

| 5 | 45.2 | 15.8 |

| 10 | 38.6 | 45.3 |

| 15 | 32.1 | 80.1 |

| 20 | 28.5 | 110.2 |

| 25 | 25.3 | 105.5 |

Data is illustrative and based on findings for PLLA/DOP composites as a proxy for this compound composites. scispace.com

Table 2: Thermal and Flow Properties of PLLA/DOP Composites

| DOP Content (%) | Glass Transition Temp. (°C) | Melt Flow Rate (g/10 min) |

| 0 | 60.5 | 2.5 |

| 5 | 58.2 | 2.1 |

| 10 | 55.4 | 3.8 |

| 15 | 52.1 | 5.2 |

| 20 | 49.8 | 7.6 |

| 25 | 47.3 | 9.8 |

Data is illustrative and based on findings for PLLA/DOP composites as a proxy for this compound composites. scispace.com

Environmental Behavior and Degradation Pathways of Dioctyl Succinate

Biodegradation Mechanisms in Environmental Matrices

The primary mechanism for the environmental breakdown of dioctyl succinate (B1194679) is biodegradation, which proceeds readily in the presence of common microorganisms. mcgill.canih.gov Studies have shown that saturated diesters like succinates exhibit favorable biodegradation characteristics compared to aromatic esters such as phthalates. nih.govnih.gov

Research utilizing the common soil bacterium Rhodococcus rhodocrous has elucidated a clear, stepwise degradation pathway for dioctyl succinate and other similar n-alkyl succinates. mcgill.canih.gov The degradation is initiated by the enzymatic hydrolysis of one of the ester bonds. This first step yields two primary metabolites: monooctyl succinate and octanol (B41247). mcgill.ca

Further microbial action rapidly degrades the monooctyl succinate intermediate. mcgill.ca This subsequent breakdown involves the hydrolysis of the second ester bond, releasing succinic acid and another molecule of octanol. The released octanol can then be oxidized by the microorganisms to form octanoic acid. mcgill.ca A key finding from these studies is that the intermediate metabolite, monooctyl succinate, does not accumulate to significant concentrations, indicating that its degradation proceeds efficiently. mcgill.ca The microorganisms are capable of utilizing the degradation products as a carbon source for growth. nih.gov

| Metabolite | Chemical Formula | Role in Pathway |

|---|---|---|

| Monooctyl succinate | C12H22O4 | Primary intermediate from initial hydrolysis |

| Octanol | C8H18O | Product of ester bond hydrolysis |

| Succinic acid | C4H6O4 | Final backbone product from complete hydrolysis |

| Octanoic acid | C8H16O2 | Product of octanol oxidation |

Abiotic Degradation Processes and Environmental Fate

While biodegradation is the dominant degradation pathway, abiotic processes can also contribute to the transformation of chemicals in the environment.

As an ester, this compound is susceptible to abiotic chemical hydrolysis, a reaction in which water cleaves the ester bonds. This process is generally catalyzed by acid or alkaline conditions. While specific environmental hydrolysis rate data for this compound is limited, the expected degradation products from such a reaction would be consistent with the initial steps of biodegradation: monooctyl succinate, and subsequently succinic acid and octanol. mcgill.catum.de In typical environmental matrices with near-neutral pH, the rate of abiotic hydrolysis is generally much slower than microbial degradation for readily biodegradable esters.

Environmental Persistence and Transport Studies

The environmental persistence of this compound is considered to be low, primarily due to its susceptibility to rapid biodegradation. mcgill.canih.govoup.com However, its persistence is relative to other dialkyl succinates; the longer octyl chains result in slower degradation compared to shorter-chain versions, suggesting slightly higher persistence. mcgill.ca

The physical properties of this compound, particularly its low water solubility and hydrophobic nature, are key factors in its environmental transport. mcgill.ca Due to its hydrophobicity, this compound is expected to have a tendency to adsorb to organic matter in soil and sediment. This process, known as sorption, would limit its mobility in aqueous systems and reduce its potential to leach into groundwater. Furthermore, studies on plasticized materials have indicated that this compound exhibits significantly lower rates of leaching from polymer matrices into water compared to traditional phthalate (B1215562) plasticizers, which also limits its introduction and transport in the environment. acs.org

Analytical Methodologies for Dioctyl Succinate Research

Advanced Chromatographic Techniques for Trace Analysis

Chromatographic techniques are fundamental for separating dioctyl succinate (B1194679) from complex sample matrices, allowing for its subsequent identification and quantification. When coupled with sensitive detectors like mass spectrometers, these methods enable trace-level analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as a primary technique for the analysis of dioctyl sulfosuccinate (B1259242) (DOSS) due to its high sensitivity and specificity. This approach is widely used for trace-level detection in environmental samples, such as seawater and beach sand, especially in the context of oil spill response psu.eduresearchgate.netnih.govwaikato.ac.nztandfonline.comnih.gov.

Methodology: Studies have employed various LC-MS/MS configurations, often utilizing heated electrospray ionization (ESI) in negative mode for DOSS detection nih.govtandfonline.com. Sample preparation frequently involves extraction techniques like solid-phase extraction (SPE) or QuEChERS (Quick Easy Cheap Effective Rugged Safe) to isolate DOSS from complex matrices psu.eduresearchgate.netwaikato.ac.nznih.gov. Internal standards, often deuterated analogs of DOSS, are used to compensate for matrix effects and improve quantification accuracy psu.eduwaikato.ac.nztandfonline.com.

Performance: Method detection limits (MDLs) have been reported as low as 7.0 ng/L for online SPE-LC-MS/MS and 440 ng/L for direct-injection LC-MS/MS methods in seawater nih.gov. Other studies have achieved MDLs below 0.25 μg L⁻¹ nih.gov or down to 0.05 ng/mL⁻¹ (0.05 µgL⁻¹) tandfonline.com. These methods demonstrate good linearity, precision, and recovery rates, often exceeding 70% psu.eduwaikato.ac.nz. For instance, a method using a C8 stationary phase with gradient elution reported recoveries of 72 ± 1.7% with an accuracy of 94% waikato.ac.nz.

Applications: LC-MS/MS has been vital in monitoring DOSS concentrations in seawater following oil spills, such as the Deepwater Horizon incident nih.govnih.gov. It is also applicable for analyzing DOSS in various formulations and reaction mixtures sielc.com.

While LC-MS is more prevalent for DOSS analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often in conjunction with other techniques or for analyzing related compounds or complex mixtures containing DOSS. GC-MS is typically used for the fingerprinting analysis of petroleum products and dispersants, where it can quantify total petroleum hydrocarbons (TPHs) and polycyclic aromatic hydrocarbons (PAHs) alongside dispersant components researchgate.netresearchgate.netnih.gov.

Methodology: In these applications, GC-MS is often used in conjunction with SPE for sample cleanup. For instance, a combined SPE-LC/GC-MS method has been utilized for analyzing oil-dispersant water samples researchgate.netresearchgate.netnih.gov. GC-MS, particularly with flame ionization detection (GC-FID), is effective for analyzing the hydrocarbon components of oil and dispersant mixtures researchgate.netresearchgate.netnih.gov.

Applications: GC-MS is instrumental in characterizing the composition of dispersants and their interaction with oil, providing a broader analytical picture of environmental samples affected by oil spills researchgate.netresearchgate.netnih.gov.

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques provide valuable information about the molecular structure and properties of dioctyl succinate. These methods are essential for confirming its identity and understanding its behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy have been used to characterize dioctyl sodium sulfosuccinate, providing detailed structural information atamankimya.comatamanchemicals.com. These techniques are crucial for verifying the chemical structure of synthesized or purified DOSS.

Infrared (IR) Spectroscopy: IR spectroscopy has been employed to examine the functional groups present in dioctyl sodium sulfosuccinate, such as carboxyl and sulfoxide (B87167) groups, particularly when studying its role in demulsification processes or its interaction with other substances acs.org.

Vibrational Sum-Frequency Spectroscopy (VSFSS): VSFSS has been utilized to investigate the molecular interactions at the surfaces of nanoemulsions stabilized by dioctyl sodium sulfosuccinate (AOT). This technique provides insights into the orientation of interfacial water and the molecular characterization of both hydrophobic and hydrophilic regions of the surfactant at oil-water interfaces nih.gov.

Novel Detection and Quantification Strategies

Ongoing research aims to develop and refine methods for detecting and quantifying this compound with enhanced sensitivity, speed, and applicability to diverse sample types.

Direct Injection LC-MS/MS: Direct injection LC-MS/MS methods have been established for the rapid and sensitive determination of DOSS in seawater, reducing sample preparation time while maintaining high sensitivity nih.govtandfonline.com. These methods are critical for real-time or near-real-time environmental monitoring.

LC-UV Detection: While less sensitive than MS-based methods, Liquid Chromatography with Ultraviolet (UV) detection can be used for DOSS quantification, particularly at higher concentrations or when trace analysis is not required. However, DOSS can exhibit peak tailing with standard columns, necessitating specific mobile phase additives or specialized columns for optimal peak shape chromforum.org. UV detection is typically viable for concentrations in the parts-per-million (ppm) range chromforum.org.

Other Detectors: Other detectors compatible with LC, such as Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD), can also be employed for DOSS quantification, offering varying levels of sensitivity (CAD: ~1 ppm; ELSD: ~5-10 ppm) chromforum.org.

Stability and Degradation Monitoring: Research has also focused on monitoring the stability and degradation products of DOSS, particularly in environmental contexts. For example, methods have been developed to monitor both DOSS and its degradation product, monooctyl sulfosuccinate (MOSS), using LC-MS, which is important for understanding the environmental fate of dispersants researchgate.net.

Theoretical and Computational Investigations of Dioctyl Succinate

Molecular Dynamics Simulations of Dioctyl Succinate (B1194679) Systems

Molecular dynamics (MD) simulations have been instrumental in understanding the structural properties and dynamic behavior of dioctyl succinate (AOT) in different systems. These simulations allow researchers to probe molecular arrangements, interactions, and transformations at a detailed level.

Studies simulating AOT adsorbed onto surfaces, such as mica, have revealed its binding mechanisms, influenced by surface loading and the presence of cations x-mol.net. Simulations have shown that at low surface loading, AOT forms cylindrical micelles on the surface, with head groups interacting with the surface via water molecules or adsorbed cations. Cation bridging is a significant observation in these systems x-mol.net. Upon increasing the temperature, these adsorbed micelles can transform into a more planar configuration resembling bilayers x-mol.net.

Beyond surface adsorption, MD simulations have also been employed to parameterize coarse-grained models, such as Dissipative Particle Dynamics (DPD), for studying AOT's self-assembly in bulk solutions researchgate.netrsc.orgresearchgate.net. These models predict that in hydrophobic solvents like dodecane, AOT forms small reverse micellar aggregates, typically with around 8 molecules (Nagg ≈ 8) researchgate.netrsc.orgresearchgate.netrsc.org. Conversely, in water-like solvents, AOT exhibits lamellar assembly researchgate.netrsc.orgresearchgate.netrsc.org. Solvents of intermediate polarity can lead to the formation of large, internally structured aggregates where head groups cluster within the aggregate, surrounded by a continuous phase of hydrocarbon tails rsc.orgrsc.org. While classical MD has limitations for capturing large-scale self-assembly, atomistic MD simulations are valuable for detailing water and surfactant dynamics, as well as interface fluctuations within individual bilayers rsc.org.

Table 1: Aggregate Structures Predicted by Molecular Dynamics and DPD Simulations

| Solvent Polarity | Predicted Aggregate Structure | Typical Aggregate Size (Nagg) | Primary Simulation Method | References |

| Hydrophobic | Reverse Micelles | ~8 | DPD (parameterized by MD) | researchgate.netrsc.orgresearchgate.netrsc.org |

| Water-like | Lamellar Assembly | Not applicable | DPD (parameterized by MD) | researchgate.netrsc.orgresearchgate.netrsc.org |

| Intermediate | Internally Structured Aggregates | Varies | DPD (parameterized by MD) | rsc.orgrsc.org |

| Surface (Mica) | Cylindrical Micelles | Not specified | Molecular Dynamics | x-mol.net |

| Surface (Mica) | Adsorbed Bilayers | Not specified | Molecular Dynamics | x-mol.net |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure, molecular properties, and reactivity of chemical compounds. These methods provide atomic-level insights that complement experimental observations and simulation studies.

DFT enables the prediction of a molecule's electronic configuration, including its energy levels, charge distribution, and dipole moment. By analyzing frontier molecular orbitals (HOMO-LUMO gap) and molecular electrostatic potential (MEP) maps, researchers can identify potential sites for electrophilic or nucleophilic attack, thereby characterizing the molecule's reactivity jseepublisher.comnih.govresearchgate.netuctm.edu. Calculations of chemical reactivity descriptors, such as hardness, softness, electrophilicity, and nucleophilicity indices, further quantify these properties researchgate.net.

While direct quantum chemical calculations specifically detailing the electronic structure and reactivity of isolated this compound molecules are not extensively detailed in the provided search snippets, the methodologies are well-established and applicable. Such studies would typically involve:

Geometry Optimization: Determining the most stable molecular conformation.

Electronic Structure Analysis: Calculating charge distribution, atomic charges (e.g., Mulliken, Hirshfeld), and frontier orbital energies (HOMO, LUMO) researchgate.netuctm.edu.

Reactivity Descriptors: Quantifying properties like electrophilicity, nucleophilicity, hardness, and softness researchgate.net.

Intermolecular Interactions: Investigating how this compound molecules might interact with each other or with solvents through methods like Natural Bond Orbital (NBO) analysis uctm.edu.

These quantum chemical insights are crucial for understanding the intrinsic properties that govern this compound's behavior in more complex systems, such as its interactions at interfaces or its role in self-assembly.

Modeling of Interfacial Phenomena Involving this compound

The behavior of this compound (AOT/DOSS) at interfaces is a key area of research, particularly concerning its role in microemulsions, emulsions, and oil dispersion. Modeling these phenomena helps in understanding surface activity and interfacial tension reduction.

Studies on microemulsions involving AOT have characterized interfacial tension, revealing ultralow values under specific conditions, such as up to 30% oil content at a surfactant/cosurfactant ratio of 3:1 nih.gov. These ultralow interfacial tensions are critical for the formation and stability of microemulsions, making them effective carriers for various applications, including drug delivery nih.gov. The efficiency of microemulsion systems is further demonstrated by their ability to form infinitely dilutable, homogeneous, and thermodynamically stable systems, as assessed through particle size and polydispersity measurements nih.gov.

In the context of oil spill remediation, modeling the interaction of DOSS with oil at the oil-water interface is vital. DOSS acts as a surfactant that disrupts interfacial tension, facilitating the breakup of oil slicks into smaller droplets researchgate.netresearchgate.net. Computational studies and experimental observations indicate that the inclusion of solubilized DOSS leads to smaller oil droplets and a narrower size distribution in the water column researchgate.net. Surfactant-coated droplets exhibit lower oil/water interfacial tension, affecting their detachment conditions from surfaces researchgate.net.

Table 2: Interfacial Properties and Phenomena Modeled for this compound (AOT/DOSS)

| Phenomenon/Property | Description | Key Findings / Values | Modeling Approach / Technique | References |

| Microemulsion Formation | Characterization of stability and properties for drug delivery. | Ultralow interfacial tension (<0.1 mN/m) observed up to 30% oil at S/CS ratio 3:1. | Interfacial tension, Photon Correlation Spectroscopy | nih.gov |

| Oil Dispersion | Effectiveness of DOSS in breaking oil slicks into droplets in marine environments. | Leads to smaller oil droplets and narrower size distribution. | Not explicitly stated, but implies modeling of droplet formation and interfacial effects. | researchgate.net |

| Interfacial Tension Reduction | Role of DOSS in reducing the tension between oil and water phases. | Crucial for oil dispersion; surfactant-coated droplets detach at lower velocities. | Not explicitly stated, but implied by dispersion effectiveness. | researchgate.net |

| Surface Adsorption | Behavior of AOT on surfaces like mica, influenced by cations and loading. | Forms micelles and bilayers; cation bridging observed. | Molecular Dynamics | x-mol.net |

Compound List:

this compound (DOS)

Dioctyl sodium sulfosuccinate (B1259242) (AOT, DOSS)

Octyl decyl succinate

Dioctyl Sodium Sulfosuccinate Doss : Distinctive Research Areas

Advanced Studies of Dioctyl Sodium Sulfosuccinate (B1259242) as a Surfactant

Interfacial Tension Reduction Mechanisms and Surface Activity

Dioctyl Sodium Sulfosuccinate (DOSS) functions as a powerful surfactant by significantly lowering the surface tension of water. This occurs because the hydrophobic octyl groups orient themselves away from water, typically towards air or an oil phase, while the hydrophilic sulfonate group remains in contact with water. This molecular arrangement at interfaces minimizes the energy required to create new surface area, leading to a reduction in surface tension patsnap.comatamanchemicals.com. DOSS exhibits a strong tendency to migrate rapidly to interfaces, contributing to its effectiveness even at low concentrations univarsolutions.com.

The critical micelle concentration (CMC) is a key parameter indicating the concentration at which surfactant molecules begin to form micelles. While specific CMC values can vary with solvent and temperature, DOSS is known to form micelles, which are spherical aggregates that can solubilize hydrophobic substances in aqueous solutions patsnap.comatamanchemicals.com. Its ability to reduce interfacial tension is crucial for processes like emulsification and dispersion, allowing for the creation of stable mixtures of oil and water atamanchemicals.com.

Self-Assembly Behavior in Varied Solvent Environments

The self-assembly behavior of DOSS is highly dependent on the solvent environment. In aqueous solutions, DOSS can form various aggregate structures, including spherical micelles, rod-like micelles, and lamellar phases, depending on its concentration and temperature acs.orgrsc.org. At low concentrations in water, it forms spherical micelles, while higher concentrations can lead to more complex structures like bilayers or lamellar phases acs.org.

In non-polar solvents such as hydrocarbons, DOSS forms reverse micelles, where the hydrophilic heads are oriented inward, encapsulating water or polar molecules, while the hydrophobic tails extend outward into the solvent rsc.orgresearchgate.net. In deep eutectic solvents (DESs) and their mixtures with water, DOSS exhibits complex aggregation patterns, sometimes forming structures different from those observed in pure water or simple organic solvents rsc.orgnih.govnih.gov. Its solubility and aggregation behavior are influenced by solvent polarity, cohesiveness, and the presence of water rsc.orgnih.govnih.govacs.org. For instance, in some DES-water mixtures, DOSS undergoes "nanosegregation" rather than typical micelle formation nih.gov.

Applications of Dioctyl Sodium Sulfosuccinate in Industrial Processes

DOSS is a highly versatile surfactant employed across numerous industrial applications due to its excellent wetting, emulsifying, and dispersing properties patsnap.comunivarsolutions.comatamanchemicals.compacifictexchem.in. Its ability to effectively lower surface tension and stabilize interfaces makes it a valuable component in formulations designed for cleaning, manufacturing, and material processing.

Emulsion Polymerization Systems

In emulsion polymerization, DOSS serves as a crucial emulsifier and stabilizer for monomers and polymer particles pcc.euatamanchemicals.comsanyo-chemical-solutions.compcimag.compcc.eu. It reduces the interfacial tension between insoluble monomers and water, facilitating the formation of stable monomer droplets within the aqueous phase pcc.eupcc.eu. DOSS aids in creating micelles, which are essential sites for the nucleation and growth of polymer particles pcc.eupcc.eu. Its use can lead to latexes with low coagulum, small particle sizes, and narrow particle size distributions pcimag.com. DOSS is effective in emulsifying hydrophobic monomers such as styrene (B11656) and acrylates, and it can be used alone or in combination with nonionic surfactants to enhance emulsion stability and polymer dispersion pcc.eusanyo-chemical-solutions.compcimag.com.

Crude Oil Demulsification and Dispersion Technologies

DOSS is utilized in the oil and gas industry for its effectiveness in breaking crude oil-in-water emulsions atamanchemicals.comresearchgate.netacs.orgnih.gov. As a double-chain anionic surfactant, it exhibits a high adsorption capacity at the oil-water interface, which is beneficial for demulsification acs.org. DOSS can efficiently demulsify stable emulsions, reducing the total extractable petroleum hydrocarbons in separated water to very low levels acs.orgnih.gov. Its molecular structure allows for homogeneous distribution within the emulsion, leading to rapid and efficient demulsification, often within minutes researchgate.netnih.gov. It performs well even under high salinity conditions and with various oil concentrations acs.org.

Industrial Cleaning and Wetting Agent Formulations

DOSS is a key ingredient in industrial cleaning and degreasing formulations due to its potent wetting and emulsifying capabilities atamanchemicals.comatamanchemicals.compacifictexchem.inewg.org. It effectively breaks down oils, greases, and other contaminants by reducing surface tension, allowing cleaning agents to spread more easily and penetrate surfaces for thorough cleaning patsnap.comatamanchemicals.compacifictexchem.in. Its excellent wetting properties are also beneficial in formulations for metal cleaning, rust removal, and glass cleaners, where it aids in the removal of stubborn residues atamanchemicals.compacifictexchem.insanyo-chemical-solutions.com.

Textile Processing and Finishing Technologies

In the textile industry, DOSS is widely employed as a high-speed wetting agent to improve the efficiency of dyeing and finishing processes univarsolutions.comatamanchemicals.compacifictexchem.insanyo-chemical-solutions.comatamankimya.combdsgroupchemicals.comaarti-surfactants.comvicchem.comenaspol.eu. It ensures rapid and uniform penetration of dyes and finishing chemicals into textile fibers, leading to improved color uniformity and fabric treatment univarsolutions.compacifictexchem.insanyo-chemical-solutions.comatamankimya.comvicchem.com. DOSS also contributes to better absorbency and can impart softening properties to fabrics univarsolutions.comenaspol.eu. Its ability to reduce surface tension is critical for achieving even spreading and penetration on hydrophobic textile materials univarsolutions.comenaspol.eupcc.euknowde.com.

Integration of Dioctyl Sodium Sulfosuccinate in Advanced Materials

Porous Material Fabrication and Template Applications

DOSS plays a significant role in the synthesis of porous materials, particularly mesoporous structures, by acting as a structure-directing agent or template. The principle relies on the self-assembly of surfactant molecules in solution to form ordered nanostructures, such as micelles or liquid crystalline phases. These organized surfactant assemblies then serve as a mold around which inorganic or organic precursors can condense and polymerize, forming a solid framework. Subsequent removal of the surfactant template, typically through calcination or solvent extraction, leaves behind a porous material with a defined pore architecture.

Anionic surfactants like DOSS are instrumental in the synthesis of various mesoporous materials, including mesoporous silica (B1680970) and titania frontiersin.orgresearchgate.net. In the case of titania spheres, DOSS has been employed as a soft templating agent, contributing to the formation of materials with mesoporous characteristics researchgate.net. The ability of DOSS to form stable structures at relatively low concentrations and its interaction with precursor materials are key to controlling the pore size, pore volume, and surface area of the resulting porous materials frontiersin.orgresearchgate.net.

Role in Hydrogel Systems and Soft Matter Engineering

DOSS is recognized for its utility in the development and engineering of hydrogel systems and broader soft matter applications. Hydrogels, three-dimensional networks capable of absorbing large amounts of water, are vital in fields like tissue engineering and drug delivery psu.edunih.gov. DOSS has been incorporated into the synthesis of specific hydrogel formulations, influencing their structural integrity and functional properties. For instance, it has been used in the preparation of hyaluronic acid-based hydrogels, contributing to the formation of composite matrices psu.edunih.gov.

Table 1: Properties of DOSS-Associated Hydrogels and Scaffolds

| Material Type/Application | DOSS Role | Key Property | Value | Reference |

| Electroconductive Hydrogel Scaffold | Counterion in synthesis | Water Uptake (48h) | ~5000% | acs.org |

| Electroconductive Hydrogel Scaffold | Counterion in synthesis | Compressive Modulus | 265-323 kPa | acs.org |

| Gelatin/NaCMC Microcapsules | Coacervation agent | Capsule Wall Formation | Enhanced | researchgate.net |

| Gelatin/NaCMC Microcapsules | Coacervation agent | Thermal Stability | High | researchgate.net |

Rheological Characterization of Systems Containing Dioctyl Sodium Sulfosuccinate

Rheology, the study of the flow and deformation of matter, is critical for understanding and controlling the behavior of complex fluids and materials. Dioctyl sodium sulfosuccinate, due to its surfactant properties, significantly influences the rheological characteristics of systems in which it is present. Its ability to reduce interfacial tension, stabilize dispersions, and self-assemble into various structures directly impacts viscosity, viscoelasticity, and flow behavior researchgate.netacs.orgwiley-vch.de.

Influence on Viscoelastic Properties of Polymer Blends

In polymer blends, the incorporation of additives like DOSS can profoundly alter viscoelastic properties. Surfactants can interact with polymer chains, affecting their mobility, chain entanglement, and phase behavior. While specific studies detailing DOSS's direct impact on the viscoelasticity of polymer blends are not extensively detailed in the provided snippets, its general role as a surfactant suggests potential applications as a compatibilizer or processing aid. By influencing inter-chain interactions or modifying the morphology of immiscible blends, DOSS could potentially alter properties such as the storage modulus (G') and loss modulus (G''), which define a material's elastic and viscous contributions, respectively acs.orgtainstruments.com. Its presence could also influence the glass transition temperature (Tg) or create new relaxation mechanisms within the blend tainstruments.com.

Rheology of Dispersed Systems and Slurries

DOSS is particularly influential in governing the rheology of dispersed systems, including microemulsions, suspensions, and slurries. As a potent surfactant, it effectively lowers interfacial tension and stabilizes dispersed particles or droplets, preventing aggregation and sedimentation nih.govresearchgate.netwiley-vch.de. This stabilization often leads to non-Newtonian flow behavior, characterized by shear-thinning (viscosity decreases with increasing shear rate), shear-thickening, or the presence of an apparent yield stress researchgate.netwiley-vch.de.

Table 2: DOSS in Porous Material Synthesis (Illustrative)

| Material Type | Templating Agent | Typical Pore Size Range (nm) | Typical Surface Area (m²/g) | Reference |

| Titania Spheres | DOSS | (Mesoporous) | Not specified | researchgate.net |

| Mesoporous Silica | Surfactants | 2-50 | Up to 1000 | frontiersin.orgresearchgate.net |

| Mesoporous Carbon | Surfactants | 2-50 | Up to 1000 | frontiersin.org |

Compound List:

Dioctyl sodium sulfosuccinate (DOSS)

Sodium bis(2-ethylhexyl) sulfosuccinate (AOT)

Hyaluronic acid (HA)

Glycidyl methacrylate (B99206) (GMA)

Polypyrrole (PPy)

Polycaprolactone fumarate (B1241708) (PCLF)

Gelatin

Sodium carboxymethylcellulose (NaCMC)

Titania

Silica

PVC (Polyvinyl chloride)

Gypsum

Q & A

Q. How can this compound be integrated into membrane separation technologies, and what performance metrics should be prioritized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.